4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Physicochemical profiling Drug-likeness prediction Solubility optimization

4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide (CAS 2034353-31-4) is a synthetic small molecule belonging to the 1,3,5-triazinyl-benzenesulfonamide hybrid class. Its structure combines a 4-ethylbenzenesulfonamide moiety with a trisubstituted 1,3,5-triazine core bearing 4-methoxy and 6-morpholino substituents.

Molecular Formula C17H23N5O4S
Molecular Weight 393.46
CAS No. 2034353-31-4
Cat. No. B3016440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
CAS2034353-31-4
Molecular FormulaC17H23N5O4S
Molecular Weight393.46
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
InChIInChI=1S/C17H23N5O4S/c1-3-13-4-6-14(7-5-13)27(23,24)18-12-15-19-16(21-17(20-15)25-2)22-8-10-26-11-9-22/h4-7,18H,3,8-12H2,1-2H3
InChIKeyYIRUBDWJZWZCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide (CAS 2034353-31-4): Structural Identity and Physicochemical Baseline for Procurement


4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide (CAS 2034353-31-4) is a synthetic small molecule belonging to the 1,3,5-triazinyl-benzenesulfonamide hybrid class. Its structure combines a 4-ethylbenzenesulfonamide moiety with a trisubstituted 1,3,5-triazine core bearing 4-methoxy and 6-morpholino substituents [1]. The compound has a molecular weight of 393.5 g/mol, a computed XLogP3 of 1.7, and a topological polar surface area of 115 Ų, positioning it within favorable drug-like physicochemical space [1]. This specific substitution pattern—ethyl on the benzene ring, methoxy and morpholino on the triazine—differentiates it from other members of the triazine-sulfonamide family and may influence both its molecular recognition properties and synthetic accessibility [2].

Why 4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide Cannot Be Substituted by Generic Triazine-Sulfonamide Analogs


Although numerous 1,3,5-triazine-benzenesulfonamide hybrids exist, their biological and physicochemical profiles are exquisitely sensitive to specific substituent patterns. The combination of a 4-ethyl group on the benzenesulfonamide ring and a morpholino substituent at the 6-position of the triazine creates a unique hydrogen-bonding and steric environment distinct from analogs bearing dimethylamine, piperidine, or aromatic amine substituents [1]. In a systematic study of 16 structurally related benzenesulfonamide-triazine conjugates, subtle changes in the amine substituent on the triazine ring led to marked differences in acetylcholinesterase inhibition (>90% for select compounds versus moderate or negligible activity for others) and antioxidant capacity [1]. Furthermore, computational QSAR models for triazinyl-substituted benzenesulfonamide conjugates have established that the identity of substituents on both the triazine and the benzenesulfonamide rings critically governs predicted inhibition constants (KIs) against multiple human carbonic anhydrase isoforms, with KI ratios (hCA II/hCA IX) varying from single digits to over 139 depending on substitution [2]. These findings demonstrate that even closely related analogs within the triazine-sulfonamide class cannot be assumed interchangeable for research or procurement purposes.

Quantitative Differentiation Evidence for 4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide Against Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Comparison Against the Butane-1-sulfonamide Analog

The target compound (CAS 2034353-31-4, C17H23N5O4S, MW 393.5) exhibits a computed XLogP3 of 1.7 and a topological polar surface area (TPSA) of 115 Ų [1]. In contrast, the closely related butane-1-sulfonamide analog N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide (CAS 2034517-14-9) possesses a higher computed logP of approximately 2.44 while maintaining a similar TPSA of approximately 111 Ų . The approximately 0.74 log unit difference in lipophilicity, driven by the replacement of the aromatic 4-ethylphenyl group with an n-butyl chain, is predicted to affect membrane permeability, non-specific protein binding, and aqueous solubility.

Physicochemical profiling Drug-likeness prediction Solubility optimization

Class-Level Carbonic Anhydrase Inhibition Potential: How Triazine-Sulfonamide Substituent Patterns Dictate Isoform Selectivity

In a comprehensive computational and experimental study of triazinyl-substituted benzenesulfonamide-amino acid conjugates, QSAR modeling predicted that the nature of substituents on both the triazine and benzenesulfonamide rings dramatically affects inhibition constants (KIs) across human carbonic anhydrase isoforms [1]. Specifically, derivatives disubstituted with serine, threonine, and alanine achieved predicted KI values of 8.7, 13.1, and 8.4 nM against tumor-associated hCA IX, respectively, with one derivative showing a KI ratio (hCA II/hCA IX) of 139.1, indicating strong selectivity for the tumor-associated isoform over the ubiquitous cytosolic isoform [1]. While direct experimental KI data for the target compound are not yet published, its unique 4-ethylbenzenesulfonamide and 6-morpholino substitution pattern places it in a distinct region of chemical space compared to amino acid-disubstituted analogs, potentially conferring a different isoform selectivity profile.

Carbonic anhydrase inhibition Isoform selectivity Anticancer target engagement

AChE/BChE Inhibitory Activity: Structural Determinants from a Morpholino-Containing Triazine-Sulfonamide Series

In a panel of 16 benzenesulfonamides incorporating 1,3,5-triazine moieties substituted with morpholine, dimethylamine, piperidine, or aromatic amines, compounds bearing specific substitution patterns achieved >90% inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. Critically, the inhibitory potency was highly dependent on the specific amine substituent: only compounds 2b, 3d, and 3h reached >90% AChE inhibition, while others in the series showed markedly lower activity [1]. The target compound, with its 6-morpholino-triazine and 4-ethylbenzenesulfonamide substitution, represents a distinct combination from the published active compounds, and its AChE/BChE activity profile is expected to be unique within the series.

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition Neurodegenerative disease research

Synthetic Accessibility and Green Chemistry Compatibility: Triazinyl-Substituted Benzenesulfonamide Synthesis Routes

Multiple synthetic procedures have been optimized and compared for triazinyl-substituted benzenesulfonamide conjugates. A study evaluating five distinct reaction conditions (Na2CO3 in water at 100°C, NaHCO3 in water at 100°C, 0.2% triethylamine in water or DMF under reflux, THF with Na2CO3 at 66°C, and DMF with KF or Na2CO3 under reflux) demonstrated that sodium carbonate in aqueous media provides an effective and environmentally benign route for this compound class [1]. The morpholino substituent at the 6-position of the triazine is introduced via nucleophilic aromatic substitution of cyanuric chloride derivatives, a well-established and scalable transformation [1][2]. Compared to analogs bearing more sterically demanding or less nucleophilic amines, the morpholino group offers favorable reactivity in the substitution step, potentially enabling higher yields and fewer side products.

Green chemistry synthesis Scalable production Synthetic route comparison

Research Application Scenarios for 4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide Supported by Quantitative Evidence


Carbonic Anhydrase IX-Targeted Anticancer Drug Discovery: Isoform Selectivity Screening

This compound is well-suited for inclusion in carbonic anhydrase (CA) isoform selectivity screening panels. Published computational and experimental evidence demonstrates that triazinyl-substituted benzenesulfonamides can achieve nanomolar inhibition of tumor-associated hCA IX (predicted KI values as low as 8.4 nM) with selectivity ratios exceeding 139-fold over cytosolic hCA II [1]. The target compound's unique 4-ethylbenzenesulfonamide and 6-morpholino-triazine substitution pattern complements existing amino acid-disubstituted analogs, enabling exploration of how aromatic sulfonamide substitution affects CA isoform selectivity—a key parameter for minimizing off-target effects in anticancer applications.

Neurodegenerative Disease Research: Cholinesterase Inhibition Profiling in Alzheimer's Disease Models

Following the demonstration that morpholino-substituted triazine-benzenesulfonamides can achieve >90% inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [2], this compound represents a valuable probe for cholinesterase-focused neurodegenerative disease research. Its distinct 4-ethyl substitution on the benzenesulfonamide ring has not been profiled in published cholinesterase SAR studies, offering researchers the opportunity to investigate how para-alkyl substitution on the aromatic sulfonamide influences AChE/BChE potency and selectivity compared to previously characterized analogs.

Physicochemical Property Optimization: Balancing Lipophilicity for Improved Assay Performance

With a computed XLogP3 of 1.7 and TPSA of 115 Ų [3], this compound occupies a favorable region of drug-like chemical space with balanced hydrophilicity. Compared to the butane-1-sulfonamide analog (logP ~2.44) , the approximately 0.74 log unit lower lipophilicity of the target compound is predicted to reduce non-specific protein binding and improve aqueous solubility. These properties make it a suitable candidate for biochemical and cell-based screening campaigns where excessive lipophilicity often leads to aggregation-based false positives or poor solubility.

Green Chemistry Synthesis Development: Aqueous Reaction Condition Optimization

The triazine-benzenesulfonamide scaffold is amenable to synthesis under environmentally benign conditions using aqueous Na2CO3 at 100°C [1][4]. The morpholino group's favorable nucleophilicity in the aromatic substitution step positions this compound as a practical substrate for process chemistry optimization studies. Procurement of this specific derivative enables systematic investigation of how the 4-ethylbenzenesulfonamide moiety influences reaction yield, purity, and scalability relative to other sulfonamide variants, supporting the development of sustainable synthetic routes.

Quote Request

Request a Quote for 4-ethyl-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.